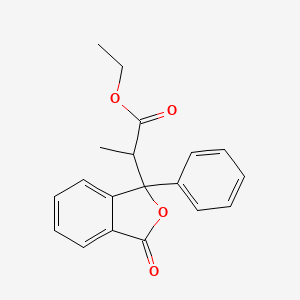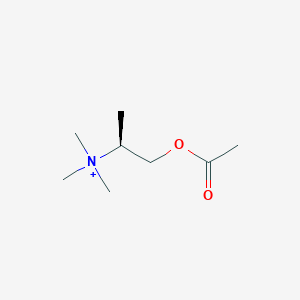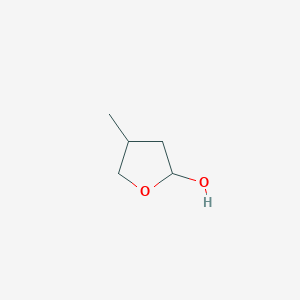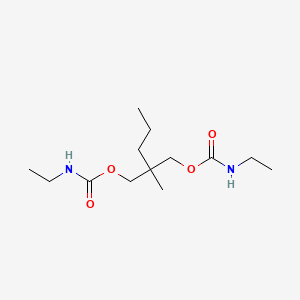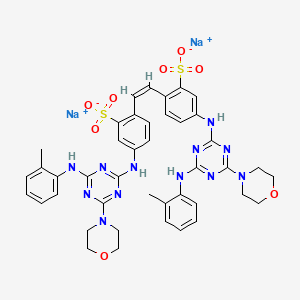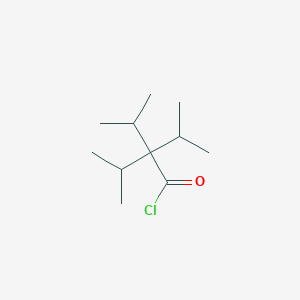
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is an organic compound with the molecular formula C11H21OCl. It is a derivative of butanoyl chloride, characterized by the presence of methyl and isopropyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride typically involves the reaction of 3-Methyl-2,2-di(propan-2-yl)butanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction is as follows:
3-Methyl-2,2-di(propan-2-yl)butanoic acid+SOCl2→3-Methyl-2,2-di(propan-2-yl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 3-Methyl-2,2-di(propan-2-yl)butanoic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Alcohols: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,2-di(propan-2-yl)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoyl Chloride: A simpler acyl chloride with the formula C4H7ClO.
Isovaleryl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
3-Methyl-2,2-di(propan-2-yl)butanoyl chloride is unique due to its branched structure and the presence of multiple isopropyl groups. This structural complexity can influence its reactivity and the properties of the derivatives formed from it.
Eigenschaften
CAS-Nummer |
35494-82-7 |
|---|---|
Molekularformel |
C11H21ClO |
Molekulargewicht |
204.73 g/mol |
IUPAC-Name |
3-methyl-2,2-di(propan-2-yl)butanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-7(2)11(8(3)4,9(5)6)10(12)13/h7-9H,1-6H3 |
InChI-Schlüssel |
IFRMIRTWSHWNFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(C)C)(C(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


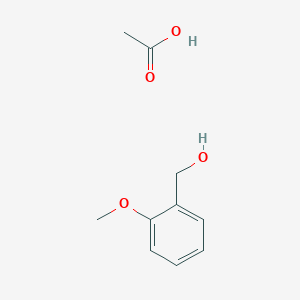
![Ethyl [1-(dimethylamino)-4-methyl-3-(naphthalen-1-yl)pentan-3-yl]carbamate](/img/structure/B14691280.png)

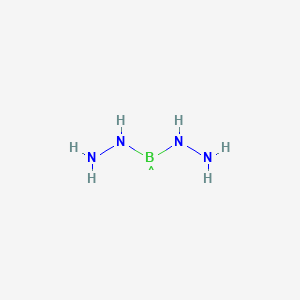


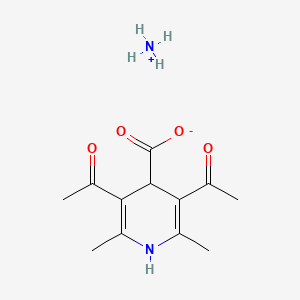
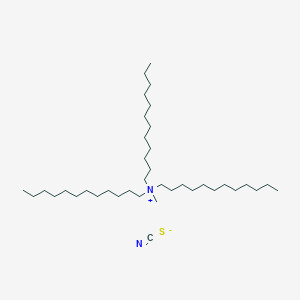
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
